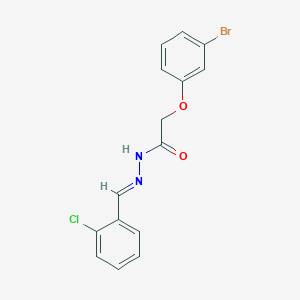

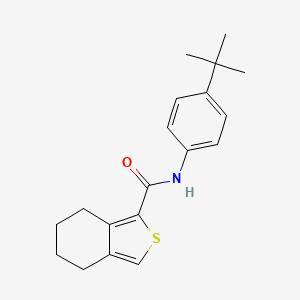

4-(4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound falls within a class of substances studied for various pharmacological activities, including antidepressant and antianxiety effects. Research often focuses on modifying the piperazine skeleton to enhance these properties, indicating the compound's relevance in medicinal chemistry (J. Kumar et al., 2017).

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step reactions, starting from basic chemical precursors. For instance, one synthesis pathway involves Claisen Schmidt condensation followed by cyclization and Mannich’s reaction to produce desired piperazine compounds (J. Kumar et al., 2017). Another approach includes the reaction of cyanogen di-N-oxide with substituted aminoglyoximes (A. Hosseinzadeh & M. Ismaily, 1994).

Molecular Structure Analysis

Characterization techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry are pivotal in confirming the molecular structure of synthesized compounds. For example, research on similar piperazine derivatives provides insights into structural and spectroscopic properties essential for understanding the molecular framework and potential biological activities (L. Macalik et al., 2021).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including Mannich’s reaction and nucleophilic substitution, to introduce functional groups that modulate their chemical properties and biological activities. The chemical reactivity often explores the introduction of aryl, alkyl, or acyl groups to the piperazine core (Y. Tung, 1957).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are investigated using various analytical techniques. X-ray crystallography, for instance, helps in elucidating the crystal structure of piperazine derivatives, which is crucial for understanding their interaction with biological targets (C. Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability, and degradation pathways, are vital for designing derivatives with desired pharmacological profiles. Studies on metabolism and transformation products of piperazine compounds provide insights into their behavior in biological systems (Xiaomei Jiang et al., 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of piperazine derivatives, including compounds similar to "4-(4-hydroxyphenyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide," often involves multi-step chemical reactions. These processes may start from basic building blocks such as 2-acetylfuran and involve reactions like Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction. The final products are typically characterized using techniques like IR, NMR, and mass spectrometry to confirm their structures (J. Kumar et al., 2017).

Biological Activities

The biological activities of piperazine derivatives are diverse, with studies exploring their antidepressant, antianxiety, antimicrobial, and hypoglycemic effects. For instance, certain piperazine compounds have shown significant antidepressant and antianxiety activities in preclinical models, highlighting their potential therapeutic applications (J. Kumar et al., 2017). Additionally, some derivatives exhibit antimicrobial activity against various pathogenic bacteria and fungi, as well as hypoglycemic effects in diabetic models, suggesting their potential in treating infections and diabetes (E. Al-Abdullah et al., 2015).

Potential Therapeutic Applications

The exploration of piperazine derivatives for therapeutic uses is an active area of research. Their varied biological activities, such as effects on neurotransmitter systems, antimicrobial properties, and influence on metabolic processes, indicate their potential as lead compounds for developing new medications. The ongoing research aims to optimize their chemical properties, enhance their biological activities, and minimize potential side effects for clinical applications.

- Design, synthesis, and pharmacological evaluation of some novel derivatives (J. Kumar et al., 2017).

- Synthesis, antimicrobial, and hypoglycemic activities of novel derivatives (E. Al-Abdullah et al., 2015).

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c20-14-5-3-13(4-6-14)18-7-9-19(10-8-18)16(22)17-12-15-2-1-11-21-15/h3-6,15,20H,1-2,7-12H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKCCYNCGXGLOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=S)N2CCN(CC2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)